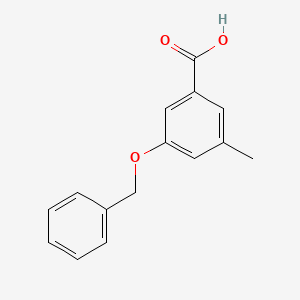

3-(Benzyloxy)-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-7-13(15(16)17)9-14(8-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHJQWRTENXZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80709564 | |

| Record name | 3-(Benzyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177991-09-2 | |

| Record name | 3-(Benzyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids, with benzoic acid as the parent compound, are a cornerstone of organic chemistry. wikipedia.org The presence of a carboxyl group attached to an aromatic ring gives these compounds a unique set of chemical properties. The acidity of the carboxylic acid can be modulated by the presence of other substituents on the benzene (B151609) ring. Electron-withdrawing groups tend to increase the acidity, while electron-donating groups decrease it. libretexts.org

Ether linkages, such as the benzyloxy group in 3-(benzyloxy)-5-methylbenzoic acid, introduce additional complexity and functionality. The ether bond is generally stable, yet it can influence the electronic environment of the aromatic ring and the reactivity of the carboxylic acid. The benzyloxy group, specifically, combines the features of an aryl group and an ether, contributing to the steric and electronic properties of the molecule.

Significance of Benzyloxy Substituted Aromatic Systems in Chemical Research

Benzyloxy-substituted aromatic compounds are of particular interest due to the versatility of the benzyl (B1604629) group. The benzyl group can serve as a protecting group for hydroxyl functionalities, which can be cleaved under specific conditions, such as catalytic hydrogenation. google.com This strategy is widely employed in multi-step organic syntheses.

Furthermore, the incorporation of a benzyloxy group can impart specific biological activities. For instance, benzyloxy-containing scaffolds have been investigated for their potential as inhibitors of various enzymes and as anticancer agents. nih.gov The lipophilicity of the benzyl group can also enhance the bioavailability of drug candidates.

Overview of Research Trajectories for Aryl Carboxylic Acid Derivatives

Established Reaction Pathways

Conventional methods for the synthesis of this compound and its analogs rely on well-understood and widely practiced organic transformations.

Etherification of Hydroxy-Methylbenzoic Acid Precursors

A primary and straightforward route to this compound involves the etherification of a corresponding hydroxy-methylbenzoic acid precursor, typically 3-hydroxy-5-methylbenzoic acid. The most common method employed for this transformation is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a benzyl halide, such as benzyl bromide or benzyl chloride.

The reaction is typically carried out in the presence of a base to facilitate the formation of the phenoxide ion. Common bases and solvent systems include potassium carbonate in acetone or dimethylformamide (DMF). The choice of base and solvent can influence the reaction rate and yield. For instance, the synthesis of analogous benzyloxy-benzoic acid esters often utilizes potassium carbonate in a suitable solvent to drive the reaction to completion. mdpi.com

A typical reaction scheme for this process is as follows:

***Figure 1:** General scheme for the Williamson ether synthesis of this compound.*

The efficiency of the Williamson ether synthesis is dependent on the purity of the reactants and the absence of water to prevent side reactions. This method is widely applicable for the preparation of various benzyl ethers of phenolic compounds.

Carboxylation of Halogenated Benzyloxy-Methylbenzene Intermediates (e.g., Grignard-based approaches)

An alternative strategy involves the formation of the carboxylic acid group on a pre-existing benzyloxy-methylbenzene scaffold. This is commonly achieved through the use of organometallic reagents, most notably Grignard reagents. scribd.com The synthesis starts with a halogenated precursor, such as 1-(benzyloxy)-3-bromo-5-methylbenzene. This intermediate is reacted with magnesium metal in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (3-(benzyloxy)-5-methylphenyl)magnesium bromide.

This highly reactive organometallic species is then treated with carbon dioxide (often in the form of dry ice) to undergo carboxylation. youtube.comucalgary.ca A subsequent acidic workup protonates the resulting carboxylate salt to yield the final product, this compound. youtube.com A patent for a similar compound, 3-benzyloxy-2-methylbenzoic acid, describes the Grignard reaction of (3-benzyloxy-2-methylphenyl)magnesium chloride with CO2. google.com

The reaction sequence can be summarized as:

***Figure 2:** Grignard-based carboxylation for the synthesis of this compound.*

It is crucial to maintain anhydrous conditions throughout the Grignard reaction, as any moisture will quench the Grignard reagent and reduce the yield of the desired carboxylic acid. scribd.com Recent advancements have explored mechanochemical Grignard reactions with gaseous CO2, which can offer advantages in terms of reduced solvent use and shorter reaction times. nih.gov

Hydrolysis of Ester Derivatives

The hydrolysis of an ester precursor, such as methyl 3-(benzyloxy)-5-methylbenzoate, provides a direct route to the target carboxylic acid. bldpharm.com This method is often the final step in a multi-step synthesis where the ester group serves as a protecting group for the carboxylic acid functionality or is an intermediate from a previous reaction step (e.g., esterification of 3-hydroxy-5-methylbenzoic acid followed by etherification).

The hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is frequently employed, using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. mdpi.comunimi.it The reaction mixture is typically heated to drive the reaction to completion. Following the hydrolysis, the resulting carboxylate salt is acidified with a mineral acid, such as hydrochloric acid, to precipitate the free carboxylic acid. mdpi.comunimi.it

A general representation of the hydrolysis is:

***Figure 3:** Hydrolysis of methyl 3-(benzyloxy)-5-methylbenzoate.*

The progress of the hydrolysis can be monitored by techniques like thin-layer chromatography (TLC) to ensure the complete consumption of the starting ester.

Advanced and Novel Synthetic Approaches

In addition to the classical methods, modern organic synthesis offers more sophisticated strategies for the construction of this compound and its analogues, often providing higher efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions (e.g., Rhodium-catalyzed cyclization)

Transition metal catalysis, particularly with rhodium, has emerged as a powerful tool for the formation of C-C and C-H bonds. While a direct, single-step rhodium-catalyzed synthesis of this compound from simple precursors is not prominently reported, related methodologies highlight the potential of this approach. For instance, rhodium(III)-catalyzed C-H activation and annulation reactions of benzamides and benzoic acids have been developed for the synthesis of complex heterocyclic structures. nih.govresearchgate.net

These methods often involve the use of a directing group to guide the metal catalyst to a specific C-H bond for functionalization. The principles of these reactions could be adapted for the synthesis of substituted benzoic acids. For example, a rhodium catalyst could potentially mediate the coupling of a suitably substituted benzene derivative with a carboxylating agent. Further research in this area may lead to more direct and atom-economical routes to the target molecule.

Multi-Step Convergent Synthesis Strategies

For this compound, a plausible convergent synthesis could involve the preparation of two key intermediates: a protected 3-hydroxy-5-bromobenzoic acid derivative and a benzylating agent. For example, 3-bromo-5-hydroxybenzoic acid could be esterified to protect the carboxylic acid, and the resulting ester could then be coupled with a benzylating agent. Alternatively, a boronic acid derivative could be prepared from 1-(benzyloxy)-3-bromo-5-methylbenzene, which could then undergo a Suzuki coupling with a suitable partner containing the carboxylic acid moiety.

A conceptual convergent approach is outlined below:

***Figure 4:** Conceptual convergent synthesis of this compound.*

Regioselective Functionalization Techniques

The synthesis of 3,5-disubstituted benzoic acids like this compound requires careful control of regioselectivity, particularly when introducing different functional groups onto the aromatic ring. A primary challenge is the selective functionalization of one of two chemically similar sites, such as the hydroxyl groups in 3,5-dihydroxybenzoic acid derivatives.

A common and effective method for achieving regioselective O-alkylation is the Williamson ether synthesis. jk-sci.com This reaction involves the deprotonation of a hydroxyl group by a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl bromide. jk-sci.com The regioselectivity of this process can be influenced by several factors, including the choice of starting materials, base, and reaction conditions.

In the synthesis of analogues such as 3-benzyloxy-5-bromobenzoic acid, the starting material is 3-bromo-5-hydroxybenzoic acid. chemicalbook.com The single hydroxyl group is deprotonated with a base like potassium carbonate (K₂CO₃) and then reacted with benzyl bromide (BnBr) to yield the desired product. chemicalbook.com A similar strategy is employed for precursors to this compound, starting from 3-hydroxy-5-methylbenzoic acid.

When starting from a precursor with two hydroxyl groups, such as 3,5-dihydroxymethylbenzoate, achieving mono-alkylation requires more nuanced control. One approach involves using a stoichiometric amount of the alkylating agent and a suitable base. For instance, in the synthesis of a mono-propargyl ether analogue, propargyl bromide was reacted with 3,5-dihydroxymethylbenzoate in the presence of potassium carbonate and 18-crown-6 (B118740) in dimethylformamide (DMF). mdpi.com The crown ether helps to solubilize the potassium carbonate and enhance the nucleophilicity of the phenoxide, allowing for a more controlled reaction that favors the mono-alkylated product over the di-alkylated derivative. mdpi.com The subsequent benzylation of the remaining hydroxyl group would then yield the 3-benzyloxy-5-alkoxy derivative. mdpi.com

The inherent reactivity of the starting materials can also be exploited. The acidity of the two hydroxyl groups in a 3,5-dihydroxybenzoic acid derivative can be subtly different due to the electronic effects of the other substituents on the ring, which can be leveraged to achieve selective deprotonation and subsequent alkylation under carefully controlled conditions.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact, particularly in large-scale production. Key parameters for optimization include the choice of solvent, catalyst, temperature, and pressure.

The choice of solvent is critical in the synthesis of this compound, primarily accomplished via the Williamson ether synthesis. chemistrytalk.org The solvent not only dissolves the reactants but also influences the reaction rate and selectivity. nih.gov For the Sₙ2 mechanism that governs the Williamson ether synthesis, polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity. jk-sci.com

Commonly used solvents include N,N-dimethylformamide (DMF), acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO). jk-sci.comchemistrytalk.org In the synthesis of 3-benzyloxy-5-bromobenzoic acid, DMF was used as the solvent, facilitating the reaction between 3-bromo-5-hydroxybenzoic acid, potassium carbonate, and benzyl bromide over 24 hours at room temperature. chemicalbook.com Similarly, the synthesis of a related methyl ester involved using DMF at an elevated temperature (80 °C). mdpi.com

The use of specific solvents can also induce unprecedented selectivity. nih.gov For example, 2-methoxyethanol (B45455) has been shown to favor etherification over the competing esterification reaction when synthesizing derivatives of 5-hydroxy-2-nitrobenzoic acid. nih.gov While nucleophilic solvents like water or ethanol are generally avoided because they can react with the alkyl halide, their use in a controlled manner or as part of a solvent mixture can sometimes be beneficial. chemistrytalk.org For instance, microwave-assisted coupling reactions on a solid phase have shown that solvent mixtures like dichloromethane (B109758)/tetrahydrofuran (DCM/THF) can lead to higher yields in shorter reaction times compared to a single solvent system. mdpi.org

The following table summarizes the effect of different solvents on the Williamson ether synthesis and related reactions, based on findings from various studies.

While the primary synthesis of this compound via Williamson etherification does not always require a catalyst, certain conditions or alternative synthetic routes may benefit from or necessitate their use. byjus.com In industrial settings, phase-transfer catalysts (PTCs) are often employed for Williamson ether synthesis. jk-sci.combyjus.com PTCs, such as quaternary ammonium (B1175870) salts or crown ethers (e.g., 18-crown-6), facilitate the transfer of the anionic phenoxide from an aqueous or solid phase to an organic phase where the alkyl halide is located, thereby accelerating the reaction. jk-sci.commdpi.com This is particularly useful when dealing with reactants that have low solubility in the desired organic solvent.

For the synthesis of related aryl ethers where the aryl halide is unactivated, a copper catalyst may be required in a reaction known as the Ullmann condensation. jk-sci.com This involves the reaction of a phenoxide with an aryl halide, a process that is generally more difficult than reacting with an alkyl halide like benzyl bromide.

In multi-step syntheses that may involve the creation of the benzoic acid moiety itself, other types of catalysts are employed. For example, the oxidation of a methyl group on a toluene (B28343) derivative to a carboxylic acid can be catalyzed by cobalt or manganese salts. researchgate.net Furthermore, if the synthesis involves hydrogenation steps, such as the debenzylation to form a hydroxyl group, a palladium on carbon (Pd/C) catalyst is commonly used. google.comgoogle.com

The loading of the catalyst is a critical parameter to optimize. Insufficient catalyst will result in a slow or incomplete reaction, while an excess may not provide significant benefits and can lead to increased costs and more complex purification procedures. The optimal loading depends on the specific reaction, substrates, and conditions.

In some synthetic routes for benzoic acid derivatives, higher temperatures and pressures are necessary. The Kolbe-Schmitt reaction, used to synthesize hydroxybenzoic acids from phenols, often requires high temperatures (140-165 °C) and high pressure. researchgate.net Similarly, the synthesis of 2-propoxy-5-methylbenzoic acid from p-cresotinic acid was performed in a pressure bomb at 145 °C. nist.gov Another synthesis of a hydroxybenzoic acid derivative involved heating in a pressure bomb at 175 °C and 10 atm of carbon dioxide pressure. nist.gov

Temperature control is also critical for managing exothermic reactions. For instance, sulfonation reactions are often highly exothermic, and excessive temperature can lead to the formation of by-products. semanticscholar.org Therefore, efficient cooling is required, especially during scale-up, to maintain the desired reaction temperature.

Pressure control is not only important for reactions involving gases, like carbonation or hydrogenation, but also for controlling the boiling point of solvents. nih.gov Performing reactions under elevated pressure allows for the use of solvents at temperatures above their normal boiling points, which can accelerate reaction rates. mdpi.org However, scaling up high-pressure reactions requires specialized and costly equipment (e.g., autoclaves) and stringent safety protocols to mitigate the risks involved. google.com The transition from laboratory-scale glassware to industrial-scale steel reactors requires careful engineering to ensure equivalent heat and mass transfer, maintaining optimal temperature and pressure profiles for consistent product quality and yield.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters, amides, acyl halides, and anhydrides, as well as its reduction to the corresponding alcohol.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of this compound can be readily converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. iajpr.comtcu.edu This reaction is an equilibrium process, and to achieve high yields, it is often necessary to either use an excess of the alcohol or remove the water formed during the reaction. tcu.edu For instance, the esterification of benzoic acid with methanol, catalyzed by concentrated sulfuric acid, yields methyl benzoate (B1203000). tcu.edu A similar principle applies to this compound. The use of solid acid catalysts, such as zirconium/titanium-based catalysts, has also been reported for the esterification of various benzoic acids with methanol, offering a more environmentally friendly alternative to traditional mineral acids. dergipark.org.tr

A relevant example is the synthesis of the methyl ester of 3-(propargyloxy)-5-(benzyloxy)benzoic acid, which is achieved through the reaction of the corresponding carboxylic acid with methanol, triphenylphosphine (B44618) (PPh₃), and diisopropyl azodicarboxylate (DIAD). unimi.it

Amidation: The conversion of this compound to its corresponding amide can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with a primary or secondary amine. rsc.org Direct amidation of carboxylic acids is also possible using coupling agents. For example, Niobium(V) oxide (Nb₂O₅) has been shown to be an effective reusable Lewis acid catalyst for the direct amidation of a range of carboxylic acids with various amines, including less reactive aromatic amines like aniline. researchgate.net Another method involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid, facilitating amide bond formation at room temperature with good to excellent yields. nih.gov The reaction of benzoic acid with methylamine (B109427) is a classic example of an amidization reaction, yielding N-methylbenzamide and water. youtube.com

Table 1: Representative Esterification and Amidation Reactions

| Reaction | Reactants | Reagents/Catalyst | Product |

|---|---|---|---|

| Esterification | This compound, Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄) or Solid acid catalyst (e.g., Zr/Ti) | 3-(Benzyloxy)-5-methylbenzoate ester |

| Amidation (via acyl chloride) | 3-(Benzyloxy)-5-methylbenzoyl chloride, Amine (Primary or Secondary) | Base (optional) | N-substituted-3-(benzyloxy)-5-methylbenzamide |

| Direct Amidation | This compound, Amine | Coupling agent (e.g., Nb₂O₅, PPh₃/N-chlorophthalimide) | N-substituted-3-(benzyloxy)-5-methylbenzamide |

Formation of Acyl Halides and Anhydrides

Acyl Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen, typically chlorine, to form a highly reactive acyl chloride. This transformation is crucial for subsequent reactions such as amidation and Friedel-Crafts acylation. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. chemguide.co.uklibretexts.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. libretexts.org For example, reacting a carboxylic acid with thionyl chloride in a solvent like dichloromethane can yield the corresponding acyl chloride with high purity after removal of the solvent and excess reagent. researchgate.net

Anhydrides: Dehydration of two molecules of this compound would yield the corresponding benzoic anhydride (B1165640). This can be achieved using dehydrating agents such as acetic anhydride or phosphorus pentoxide. wikipedia.org A common laboratory preparation of benzoic anhydride involves heating benzoic acid with acetic anhydride. orgsyn.org The resulting anhydride is a stable, crystalline solid that can be used as an acylating agent.

Table 2: Synthesis of Acyl Halides and Anhydrides

| Product | Starting Material | Reagent | Key Features |

|---|---|---|---|

| 3-(Benzyloxy)-5-methylbenzoyl chloride | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride | Highly reactive intermediate; gaseous byproducts with SOCl₂ simplify purification. libretexts.org |

| 3-(Benzyloxy)-5-methylbenzoic anhydride | This compound | Acetic anhydride or other dehydrating agent | Formed by dehydration of two carboxylic acid molecules; useful acylating agent. orgsyn.org |

Reduction to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-(benzyloxy)-5-methylphenyl)methanol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids to alcohols. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own, but its reactivity can be enhanced by the addition of other reagents. siu.edu For example, a combination of NaBH₄ and bromine in tetrahydrofuran (THF) has been shown to effectively reduce various benzoic acids to their corresponding alcohols in good yields. siu.edu

Catalytic hydrogenation can also be employed for the reduction of benzoic acids. For instance, a Pt/SnO₂ catalyst has been used for the selective hydrogenation of benzoic acid to benzyl alcohol under milder conditions (190 °C and 30 bar H₂) than previously reported, with no ring hydrogenation being observed. qub.ac.uk

Reactions Involving the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl function. Its removal (deprotection) or transformation is a key step in the synthesis of various target molecules.

Hydrogenolysis and Deprotection Strategies

The most common method for the deprotection of a benzyloxy group is catalytic hydrogenolysis. This reaction involves the cleavage of the carbon-oxygen bond of the benzyl ether using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orggoogle.comgoogle.com This process is advantageous as it proceeds under mild conditions and yields the deprotected phenol (B47542) and toluene as the byproduct, which is generally easy to remove. organic-chemistry.org

A specific example is the hydrogenolysis of 3-benzyloxy-2-methylbenzoic acid, which is carried out in an aqueous solution of its sodium salt using a 5% Pd/C catalyst under hydrogen pressure (10 bar) at temperatures ranging from 25°C to 50°C. google.comgoogle.com The reaction is typically rapid, and after filtration of the catalyst, the deprotected 3-hydroxy-2-methylbenzoic acid is obtained. google.comgoogle.com In some cases, to avoid the use of gaseous hydrogen, transfer hydrogenolysis can be employed using hydrogen donors like 1,4-cyclohexadiene. organic-chemistry.org

Table 3: Hydrogenolysis of the Benzyloxy Group

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| This compound (as sodium salt) | 5% Palladium on Carbon (Pd/C) | H₂ (10 bar), Water, 25-50°C | 3-Hydroxy-5-methylbenzoic acid |

Oxidative Transformations of the Benzyloxy Moiety

While hydrogenolysis is the primary method for cleavage, the benzyloxy group can also undergo oxidative transformations. The benzylic position is susceptible to oxidation due to the stability of the resulting benzylic radical. libretexts.orglibretexts.org Oxidation of benzyl ethers can lead to the formation of benzoate esters, which can then be hydrolyzed under basic conditions to yield the corresponding alcohol and benzoic acid. organic-chemistry.org This two-step process offers an alternative deprotection strategy, particularly when other functional groups in the molecule are sensitive to reduction by hydrogenation. organic-chemistry.org

Various oxidizing agents can effect this transformation. For example, ozone has been used for the oxidative removal of benzyl ether protecting groups under mild conditions. organic-chemistry.org Hypervalent iodine reagents, such as m-iodoxybenzoic acid (mIBX) in aqueous solvent mixtures, have been shown to directly oxidize benzyl ethers to the corresponding benzoate esters. siu.edu Another approach involves the use of [bis(trifluoroacetoxy)iodo]benzene, which cleaves benzyl ethers to form benzaldehyde (B42025) and the corresponding trifluoroacetate (B77799) ester of the alcohol. rsc.org The benzylic C-H bonds are activated towards free radical attack, and oxidation with strong oxidizing agents like hot acidic potassium permanganate (B83412) can lead to the degradation of the alkyl side-chain to a carboxylic acid. libretexts.org In the context of this compound, such harsh oxidation could potentially affect both the benzyloxy and methyl groups.

Intramolecular Cyclization and Rearrangement Studies

While specific studies on the intramolecular cyclization and rearrangement of this compound are not prevalent, research on structurally similar compounds illustrates the potential for such transformations. These reactions are valuable for synthesizing complex polycyclic and heterocyclic structures.

Intramolecular Cyclization: Derivatives of benzoic acid can undergo intramolecular cyclization to form various lactones and other heterocyclic systems. For instance, studies on O-alkynyl benzoic acid derivatives have shown they can be cyclized using acid catalysts like triflic acid to form isocoumarin (B1212949) skeletons. tandfonline.comtandfonline.com A similar strategy could theoretically be applied to a derivative of this compound. For example, if the methyl group were converted to a suitable functional group, it could participate in a cyclization reaction with the carboxylic acid. Another example involves the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines to synthesize thiadiazine 1-oxides. nih.gov

Rearrangement Studies: The benzyloxy group is known to participate in rearrangement reactions, most notably the Wittig rearrangement. nih.gov This reaction typically involves the deprotonation of the benzylic carbon with a strong base (like n-butyllithium), followed by a tandfonline.comnih.gov- or tandfonline.comtandfonline.com-sigmatropic shift. nih.govwikipedia.org Studies on meta-benzyloxy-N-butylbenzamides have demonstrated that the N-butyl amide group can effectively promote the tandfonline.comnih.gov-Wittig rearrangement to form diarylmethanols. nih.gov Applying this to a derivative of this compound, such as its N-butyl amide, could potentially lead to the formation of a 3-(hydroxy(phenyl)methyl)-5-methyl-N-butylbenzamide after rearrangement. This illustrates a pathway to transform the ether linkage into a new carbon-carbon bond. nih.gov

Table 4: Potential Transformation Pathways for Derivatives

| Transformation Type | Reaction Name/Type | Potential Derivative Required | Illustrative Product Type |

| Intramolecular Cyclization | Acid-catalyzed cyclization | O-alkynyl benzoic acid derivative | Isocoumarin skeleton tandfonline.comtandfonline.com |

| Rearrangement | tandfonline.comnih.gov-Wittig Rearrangement | N-butyl amide derivative | Diarylmethanol nih.gov |

Structural Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of 3-(Benzyloxy)-5-methylbenzoic acid, distinct signals corresponding to the aromatic protons of both the benzoic acid and benzyl (B1604629) moieties, the methylene (B1212753) protons of the benzyl group, the methyl protons, and the acidic proton of the carboxylic acid would be observed.

Carbon NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Based on data for analogous structures, the carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position (around 167-173 ppm). rsc.orgdocbrown.info The aromatic carbons would appear in the range of approximately 107-160 ppm. docbrown.infomdpi.com The carbon of the benzylic methylene group would be found around 70 ppm, and the methyl carbon would resonate at a more upfield position, typically around 21 ppm. rsc.org

¹³C NMR Data for a Related Compound: 3-Methylbenzoic acid

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167.80 |

| C-aromatic (quaternary) | 143.46, 128.52 |

| CH-aromatic | 129.80, 129.55 |

| CH₃ | 21.55 |

Data obtained from a study on substituted benzoic acids and may serve as a reference. rsc.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other in the molecule. For this compound, COSY would show correlations between the coupled aromatic protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the directly attached carbon atoms. This is invaluable for assigning the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum. For example, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the conformation of the molecule. In the case of this compound, a NOESY experiment could show a correlation between the benzylic methylene protons and the aromatic protons at positions 2 and 6 of the benzyl group, confirming their proximity. unimi.it

The use of these advanced techniques was highlighted in a study on the cyclization products of a related compound, where NOESY and HSQC were employed for structural elucidation. mdpi.comunimi.it

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light provides a characteristic "fingerprint" of the functional groups present.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding. docbrown.info A strong absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would typically appear around 1700-1680 cm⁻¹. docbrown.inforesearchgate.net The C-O stretching of the ether linkage would be observed in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Characteristic IR Absorption Bands for Benzoic Acid Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | 1710-1680 |

| C-O (Ether) | 1300-1000 |

| Aromatic C-H | 3100-3000 |

| Aromatic C=C | 1600-1450 |

This table provides typical ranges for the functional groups present in this compound. docbrown.info

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information, especially regarding the aromatic ring vibrations and the carbon backbone. nih.gov

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is well-suited for analyzing polar molecules like carboxylic acids. In the negative ion mode, ESI-MS of this compound would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻. mdpi.comekb.eg In some cases, adducts with solvent molecules may also be observed.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized or isolated compound. For instance, the exact mass of the [M-H]⁻ ion can be compared with the calculated mass for the chemical formula C₁₅H₁₃O₃⁻ to confirm the composition. unimi.it

Studies on related benzoic acid derivatives have demonstrated the utility of ESI-MS and HRMS in confirming their molecular formulas. unimi.itvu.edu.au

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the crystal lattice can be determined.

This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. It would also show how the molecules are arranged in the crystal, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers. While a specific crystal structure for this compound was not found in the search results, X-ray diffraction has been used to determine the crystal structures of various other substituted benzoic acids and related compounds, revealing details about their molecular conformation and packing. nih.gov

Table of Chemical Compounds Mentioned

| Compound Name |

| This compound |

| 3-Methylbenzoic acid |

| Benzoic acid |

Chromatographic Techniques for Purity and Mixture Analysis (e.g., TLC, HPLC)

Chromatographic techniques are indispensable tools in synthetic chemistry for both the qualitative monitoring of reactions and the quantitative determination of a compound's purity. For this compound and its precursors, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the principal methods employed. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. utexas.edulibretexts.org

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective chromatographic method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine appropriate solvent systems for larger-scale separations using column chromatography. The separation is based on the principle of adsorption. utexas.edu The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a flat carrier like a glass plate or aluminum foil. utexas.edu Silica gel is a polar substance, meaning polar compounds will interact with it more strongly and thus travel a shorter distance up the plate. utexas.edu

In the analysis of benzoic acid derivatives, silica gel plates are common. researchgate.net The mobile phase, a solvent or a mixture of solvents, moves up the plate via capillary action. utexas.edu As the mobile phase ascends, the components of the spotted sample are partitioned between the stationary and mobile phases. Less polar compounds, having weaker interactions with the polar silica gel, travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values.

In the synthesis of precursors to related chromane (B1220400) structures, TLC is used to monitor reaction completion. For instance, the progress of reactions involving benzyloxy-substituted aromatic esters has been monitored using specific solvent systems. mdpi.comunimi.it The choice of mobile phase is critical for achieving good separation; a common approach for benzoic acid and its esters involves a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol (B145695). mdpi.comunimi.itsigmaaldrich.com Visualization of the separated spots is typically achieved under UV light (at 254 nm), as the aromatic rings in these compounds are UV-active. sigmaaldrich.com

Interactive Data Table: TLC Parameters for Benzyloxy Aromatic Compounds

| Analyte/Reaction | Stationary Phase | Mobile Phase (v/v) | Rf Value | Source |

| Methyl 3-hydroxy-5-(propargyloxy)benzoate | Silica Gel | Petroleum Ether / Ethyl Acetate (8:2) | 0.28 | mdpi.com |

| Methyl 3-(benzyloxy)-5-(propargyloxy)benzoate | Silica Gel | Hexane / Ethyl Acetate (8:2) | 0.31 | mdpi.com |

| Cyclization of Methyl 3-(benzyloxy)-5-(propargyloxy)benzoate | Silica Gel | Hexane / Ethyl Acetate (8:2) | 0.35 | unimi.it |

| Esterification of Benzoic Acid | Silica Gel 60 F₂₅₄ | Toluene / Ethanol (9:1) | Not Specified | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a more advanced chromatographic technique that provides high-resolution separations and is the standard method for the quantitative purity analysis of pharmaceutical intermediates and fine chemicals, including this compound. researchgate.net It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase). libretexts.org

For non-polar to moderately polar compounds like benzoic acid derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., silica modified with C18 alkyl chains), while the mobile phase is a polar aqueous-organic mixture. sielc.com A typical mobile phase consists of water or an aqueous buffer mixed with a polar organic solvent such as acetonitrile (B52724) or methanol. sielc.comhelixchrom.com The separation mechanism is based on the hydrophobic interactions of the analyte with the stationary phase. More non-polar compounds are retained longer on the column, leading to longer retention times.

The composition of the mobile phase can be held constant (isocratic elution) or varied during the separation (gradient elution) to achieve optimal resolution for all components in a mixture. libretexts.org Adding a small amount of an acid, like trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase is a common practice when analyzing acidic compounds like benzoic acids. sielc.comhelixchrom.com This suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and more reproducible retention times. Detection is most often performed using a UV detector, set to a wavelength where the aromatic analyte exhibits strong absorbance, such as 235 nm for benzoic acid. helixchrom.com The purity of a compound is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Commercial suppliers often specify the purity of related compounds as ≥98.0% (HPLC), indicating this method's role as a quality standard. cookechem.commerckmillipore.com

Interactive Data Table: Typical HPLC Parameters for Benzoic Acid Analysis

| Parameter | Description | Example | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (RP) | sielc.com |

| Column | Amaze C18 SPF; Newcrom R1 | 4.6x150 mm, 3 or 5 µm particle size | sielc.comhelixchrom.com |

| Mobile Phase | Acetonitrile (ACN) / Water with acidifier | 30% ACN with 0.1% TFA; ACN/Water/Phosphoric Acid | sielc.comhelixchrom.com |

| Detection | UV Spectrophotometry | 235 nm | helixchrom.com |

| Purpose | Purity determination, quantitative analysis | Analysis of benzoic acid and its derivatives | helixchrom.comupb.ro |

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The strategic placement of functional groups in 3-(Benzyloxy)-5-methylbenzoic acid allows for its use as a foundational component in the construction of more intricate molecular architectures.

Precursor in Heterocyclic Compound Synthesis

The reactivity of the carboxylic acid and the potential for modification of the benzyloxy group make this compound a useful starting material for the synthesis of various heterocyclic compounds. For instance, its derivative, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, has been utilized in cyclization reactions to produce chromane (B1220400) derivatives. mdpi.comunimi.it These chromane structures are of interest for their potential biological activities, such as inhibiting salicylate (B1505791) synthase in M. tuberculosis. mdpi.comunimi.it The synthesis involves the protection of the hydroxyl group with a benzyl (B1604629) group, followed by a cyclization reaction, which can sometimes lead to the formation of unexpected but valuable side products like methyl 5-(benzyloxy)-2H-chromene-7-carboxylate. mdpi.com

Scaffold for Natural Product Analogues

The core structure of this compound can be found within more complex molecules that are analogues of natural products. The synthesis of these analogues is often pursued to explore structure-activity relationships or to develop new therapeutic agents. For example, derivatives of this compound could potentially be used to create analogues of naturally occurring compounds that possess a substituted benzoic acid core. While specific examples directly using this exact starting material are not detailed in the provided search results, the synthesis of various substituted benzoic acid derivatives for creating natural product analogues is a common strategy in medicinal chemistry.

Role in the Synthesis of Specialty Chemicals

This compound and its close relatives are valuable intermediates in the synthesis of a variety of specialty chemicals. The benzyl group serves as a protecting group for the hydroxyl functionality, which can be removed under specific conditions, such as catalytic hydrogenation, to yield the corresponding hydroxybenzoic acid. google.com This deprotection step is crucial in multi-step syntheses where the phenolic hydroxyl group would otherwise interfere with reactions targeting other parts of the molecule. For instance, 3-benzyloxy-2-methylbenzoic acid is hydrogenated to produce 3-hydroxy-2-methylbenzoic acid, a specialty chemical with its own set of applications. google.com The benzyloxy group allows for transformations such as Grignard reactions on other parts of the molecule without affecting the hydroxyl group. google.com

Utilization in Functional Materials Development (e.g., Coordination Polymers, Liquid Crystals)

The development of functional materials with specific optical, electronic, or structural properties is a rapidly growing area of research. Carboxylic acid-containing molecules are frequently used as organic linkers in the construction of coordination polymers, also known as metal-organic frameworks (MOFs). These materials consist of metal ions or clusters connected by organic ligands.

While direct examples of this compound in coordination polymers were not found, the analogous 5-(4-carboxybenzyloxy)isophthalic acid has been successfully employed to construct zinc-based coordination polymers. researchgate.net The presence of multiple carboxylic acid groups and the flexible ether linkage in such molecules allows for the formation of diverse and stable network structures. researchgate.net These coordination polymers can exhibit interesting properties, such as luminescence, which can be utilized for chemical sensing applications, for example, in the detection of nitroaromatic compounds. researchgate.net The design and synthesis of new organic ligands are crucial for creating coordination polymers with desired structures and functionalities. nih.gov

The rigid yet modifiable structure of aromatic carboxylic acids like this compound also suggests their potential as components in the synthesis of liquid crystals. The elongated molecular shape and the presence of polar groups are key features for molecules that exhibit liquid crystalline phases. By modifying the structure, for instance, by introducing different alkyl or alkoxy chains, the liquid crystalline properties can be fine-tuned.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of 3-(Benzyloxy)-5-methylbenzoic acid. Calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed picture of the molecule's ground state geometry and electronic distribution. researchgate.net

Theoretical studies on the closely related 3-(Benzyloxy)benzoic acid have revealed key insights into its chemical nature. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard. The energy gap between HOMO and LUMO is a significant indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For substituted benzoic acids, these calculations help in understanding how different functional groups influence the electronic properties. mdpi.com

The molecular electrostatic potential (MEP) surface, another important descriptor derived from DFT calculations, maps the electrostatic potential onto the electron density surface. This allows for the identification of electron-rich and electron-deficient regions, which are indicative of the sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net In the case of this compound, the carboxylic acid group and the ether oxygen are expected to be regions of high negative potential, while the hydrogens of the aromatic rings would exhibit positive potential.

Global and local reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can be calculated to quantify the molecule's reactivity. researchgate.netmdpi.com These parameters are instrumental in predicting the most probable sites for chemical reactions.

A hypothetical representation of calculated electronic properties for this compound, based on data for analogous compounds, is presented in the table below.

| Electronic Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape of this compound in different environments, such as in solution. ucl.ac.uk These simulations model the atomic motions of the molecule over time, providing insights into its flexibility and the preferred spatial arrangements of its constituent groups.

For substituted benzoic acids, a key area of conformational interest is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. Furthermore, the benzyloxy group in this compound introduces additional rotational freedom around the C-O-C bonds, leading to a more complex conformational space. MD simulations can reveal the most stable conformers and the energy barriers between them.

Studies on various benzoic acid derivatives have shown that the solvent environment plays a critical role in their conformational preferences and the extent of self-association, such as the formation of hydrogen-bonded dimers. ucl.ac.ukacs.orgresearcher.life In apolar solvents, benzoic acids tend to form cyclic dimers through hydrogen bonding between their carboxylic acid moieties. acs.orgresearcher.life In polar, protic solvents, interactions with the solvent molecules become more significant and can disrupt this dimerization. ucl.ac.uk

The table below illustrates the types of data that can be obtained from MD simulations for the conformational analysis of this compound.

| Conformational Parameter | Description | Typical Finding from MD Simulations |

| Carboxylic Acid Dihedral Angle | The angle of rotation of the -COOH group relative to the plane of the benzene ring. | Can indicate planar or non-planar conformations. |

| Benzyl (B1604629) Ether Dihedral Angles | The rotational angles around the C-O-C linkage of the benzyloxy group. | Determines the spatial orientation of the benzyl group. |

| Dimerization Propensity | The likelihood of two molecules forming a hydrogen-bonded dimer. | Higher in non-polar solvents. |

| Solvent Accessible Surface Area | The area of the molecule exposed to the solvent. | Varies with conformation and affects solubility. |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a valuable asset in elucidating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify transition states, intermediates, and the corresponding activation energies. nih.govnih.govrsc.org

For instance, studies on the reaction of benzoic acid with various radicals, such as the hydroxyl radical (•OH), have been performed using computational methods. nih.govrsc.orgresearchgate.net These studies map out the different possible reaction pathways, including hydrogen abstraction from the carboxylic acid group or the aromatic ring, and addition to the aromatic ring. nih.govrsc.org The calculated potential barriers for these pathways help to determine the most favorable reaction mechanism. rsc.org

In the context of this compound, computational modeling could be used to investigate reactions such as esterification, electrophilic aromatic substitution, or reactions involving the benzylic position. For example, in a reaction with an electrophile, calculations could predict whether substitution is more likely to occur on the benzoic acid ring or the benzyl ring, and at which positions.

The following table provides an example of how computational data can be used to analyze a hypothetical reaction pathway.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

| Reactant Complex Formation | -2.5 | Initial association of reactants. |

| Transition State 1 | 15.0 | The energy barrier for the first step of the reaction. |

| Intermediate Formation | -5.0 | A stable species formed during the reaction. |

| Transition State 2 | 12.0 | The energy barrier for the second step of the reaction. |

| Product Complex Formation | -10.0 | The final association of the products. |

Predictive Modeling of Spectroscopic Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including this compound. researchgate.netnih.govresearchgate.net These calculations can provide theoretical UV-Vis, IR, and NMR spectra that can be compared with experimental data to confirm the molecular structure and aid in the interpretation of the experimental spectra. researchgate.net

For 3-(Benzyloxy)benzoic acid, TD-DFT calculations have been used to analyze the electronic absorption spectrum, correlating the calculated excitation energies with the observed absorption bands. researchgate.net The nature of the electronic transitions, such as n→π* or π→π*, can also be identified.

Similarly, the vibrational frequencies and intensities can be calculated and compared with experimental FT-IR and Raman spectra. This allows for a detailed assignment of the vibrational modes to specific molecular motions, such as the stretching and bending of different bonds. researchgate.net

The prediction of NMR chemical shifts is another important application. By calculating the magnetic shielding of the different nuclei (e.g., ¹H and ¹³C), theoretical NMR spectra can be generated. These can be invaluable in assigning the peaks in the experimental NMR spectra, especially for complex molecules.

The table below shows a hypothetical comparison between experimental and computationally predicted spectroscopic data.

| Spectroscopic Data | Experimental Value | Predicted Value (Computational) |

| UV-Vis λmax | 285 nm | 280 nm |

| IR C=O Stretch | 1690 cm⁻¹ | 1705 cm⁻¹ |

| ¹H NMR (aromatic proton) | 7.4 ppm | 7.35 ppm |

| ¹³C NMR (carboxyl carbon) | 172 ppm | 171.5 ppm |

Q & A

Q. What are the standard synthetic routes for 3-(Benzyloxy)-5-methylbenzoic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves benzyl ether protection of hydroxyl groups and subsequent functionalization. For example:

Esterification : Reacting 5-methylsalicylic acid with benzyl bromide under basic conditions to introduce the benzyloxy group .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Strategies include:

- Multi-Technique Validation : Cross-validate NMR with HRMS (High-Resolution Mass Spectrometry) for molecular formula accuracy .

- Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR shifts or optimize molecular geometry .

- Variable-Temperature NMR : Resolve overlapping signals by altering temperature to slow conformational exchange.

Q. What computational tools predict the reactivity of this compound in drug synthesis?

- Methodological Answer :

-

Retrosynthesis Software : Tools like Pistachio or Reaxys propose synthetic routes by analyzing reaction databases (e.g., benzoic acid derivatives in tetracycline synthesis ).

-

Molecular Docking : Predict interactions with biological targets (e.g., antibiotic binding proteins) using AutoDock Vina or Schrödinger Suite.

-

ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, solubility) for drug-likeness .

- Data Table :

| Software/Model | Application | Example Output |

|---|---|---|

| Reaxys | Reaction pathway prediction | Suzuki coupling with aryl halides |

| SwissADME | LogP prediction | logP = 3.2 (moderate lipophilicity) |

Q. What role does this compound play in synthesizing bioactive compounds?

- Methodological Answer :

- Antibiotic Precursor : Serves as a scaffold for tetracycline derivatives by enabling regioselective functionalization (e.g., fluorination at the 5-position) .

- Protecting Group Strategy : The benzyloxy group is stable under acidic conditions but removable via hydrogenolysis, aiding stepwise synthesis .

Key Challenges and Contradictions

- Stereochemical Complexity : Benzyloxy groups may introduce steric hindrance, complicating coupling reactions. Mitigate by optimizing reaction temperature or using bulky ligands .

- Purification Issues : High lipophilicity (logP ~3–4) necessitates reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.